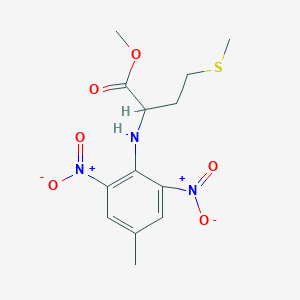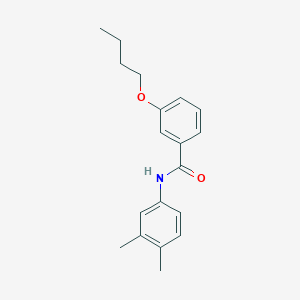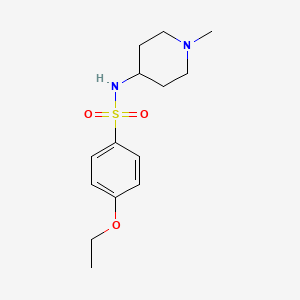
methyl N-(4-methyl-2,6-dinitrophenyl)methioninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(4-methyl-2,6-dinitrophenyl)methioninate, also known as MDNM, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and other cellular processes. MDNM has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
作用机制
The mechanism of action of methyl N-(4-methyl-2,6-dinitrophenyl)methioninate involves its binding to methionine-containing proteins and enzymes. This binding can alter the function of these molecules, leading to changes in cellular processes such as protein synthesis and signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, it has been shown to inhibit the activity of methionine aminopeptidase, an enzyme involved in protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
实验室实验的优点和局限性
One advantage of using methyl N-(4-methyl-2,6-dinitrophenyl)methioninate in lab experiments is its specificity for methionine-containing proteins. This allows researchers to selectively target and manipulate these molecules, without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain types of experiments.
未来方向
There are many potential future directions for research on methyl N-(4-methyl-2,6-dinitrophenyl)methioninate. One area of interest is the development of new synthetic methods for producing this molecule, which could improve its purity and yield. Another area of interest is the investigation of this compound's potential therapeutic applications, particularly in the treatment of cancer and other diseases. Additionally, researchers may continue to explore the biochemical and physiological effects of this compound, in order to gain a better understanding of its mechanisms of action and potential uses in scientific research.
合成方法
The synthesis of methyl N-(4-methyl-2,6-dinitrophenyl)methioninate involves the reaction of methionine with 4-methyl-2,6-dinitrobenzene. This reaction produces this compound as a yellow crystalline solid, which can be purified and characterized using various analytical techniques.
科学研究应用
Methyl N-(4-methyl-2,6-dinitrophenyl)methioninate has been used in a wide variety of scientific research applications, including studies of protein synthesis, enzyme kinetics, and cellular signaling pathways. This molecule is particularly useful for investigating the role of methionine in these processes, as it can be used to selectively block or modify the function of methionine-containing proteins.
属性
IUPAC Name |
methyl 2-(4-methyl-2,6-dinitroanilino)-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S/c1-8-6-10(15(18)19)12(11(7-8)16(20)21)14-9(4-5-23-3)13(17)22-2/h6-7,9,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBNHLXIZOMLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(CCSC)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-fluorobenzyl)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5021340.png)
![3-allyl-5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5021355.png)
![2-(butylthio)-1-[(butylthio)methyl]ethyl benzoate](/img/structure/B5021360.png)
![3,5-dimethyl-1-[(2-pyridinylthio)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5021373.png)

![1-cycloheptyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5021406.png)

![2-[(2,3-dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5021427.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5021431.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5021432.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5021435.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021441.png)

![2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5021455.png)